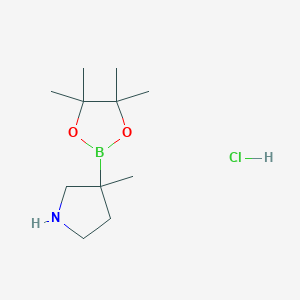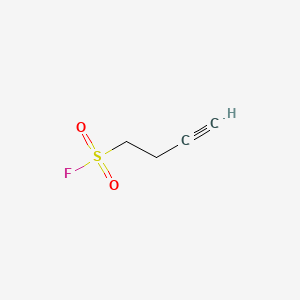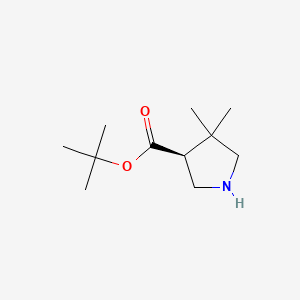![molecular formula C5H7F2NO B13511411 3,3-Difluoro-1-oxa-6-azaspiro[3.3]heptane](/img/structure/B13511411.png)
3,3-Difluoro-1-oxa-6-azaspiro[3.3]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluoro-1-oxa-6-azaspiro[3.3]heptane: is a chemical compound characterized by its unique spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-oxa-6-azaspiro[3.3]heptane typically involves multi-step processes. One common method includes the reductive removal of protective groups from precursor compounds . The reaction conditions often require specific reagents and catalysts to achieve the desired product.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a multi-kilogram scale has been achieved through robust and scalable processes . These methods ensure the compound’s availability for research and potential commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Difluoro-1-oxa-6-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: The reactions typically require specific reagents such as oxidizing agents, reducing agents, or nucleophiles, depending on the desired transformation .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while substitution reactions may produce various substituted spirocyclic compounds .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3,3-Difluoro-1-oxa-6-azaspiro[3.3]heptane is used as an intermediate in the synthesis of more complex molecules . Its unique structure makes it a valuable building block for creating novel compounds.
Biology and Medicine: . Its spirocyclic structure can enhance the pharmacokinetic properties of drug candidates, making it a promising scaffold for new therapeutics.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . Its unique properties make it suitable for various applications, including the development of advanced materials.
Mécanisme D'action
The mechanism of action of 3,3-Difluoro-1-oxa-6-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
2-Oxa-6-azaspiro[3.3]heptane: This compound shares a similar spirocyclic structure but lacks the difluoro substitution.
6,6-Difluoro-1-azaspiro[3.3]heptane: This compound is similar but differs in the position of the oxygen atom within the ring.
Uniqueness: 3,3-Difluoro-1-oxa-6-azaspiro[3.3]heptane is unique due to its specific difluoro substitution, which can significantly impact its chemical reactivity and biological activity . This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C5H7F2NO |
|---|---|
Poids moléculaire |
135.11 g/mol |
Nom IUPAC |
3,3-difluoro-1-oxa-6-azaspiro[3.3]heptane |
InChI |
InChI=1S/C5H7F2NO/c6-5(7)3-9-4(5)1-8-2-4/h8H,1-3H2 |
Clé InChI |
QPAKONAALGSUQP-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CN1)C(CO2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Bromopyridin-2-yl)oxy]ethan-1-aminedihydrochloride](/img/structure/B13511334.png)

![4-[4-(Bromomethyl)phenoxy]-1,2-difluorobenzene](/img/structure/B13511346.png)
![3-[1-(Prop-2-enoyl)pyrrolidin-2-yl]benzoic acid](/img/structure/B13511347.png)
![7-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13511350.png)

![Benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B13511364.png)
![(S)-2-(benzo[c][1,2,5]thiadiazole-4-sulfonamido)propanoic acid](/img/structure/B13511368.png)
![3-[(Boc-amino)methyl]-1H-indole-2-carboxylic Acid](/img/structure/B13511376.png)

![2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid](/img/structure/B13511380.png)

![Butyl 2-[2-(1-butoxy-1-oxopropan-2-yl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy]propanoate](/img/structure/B13511398.png)

